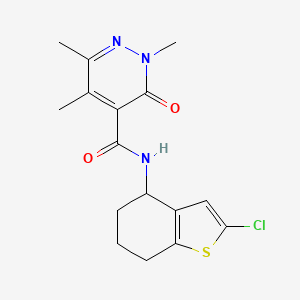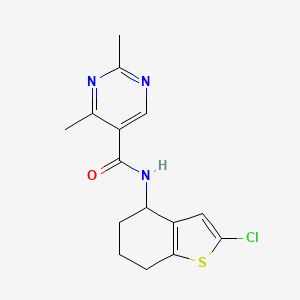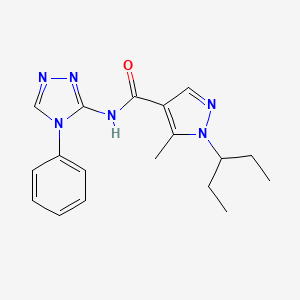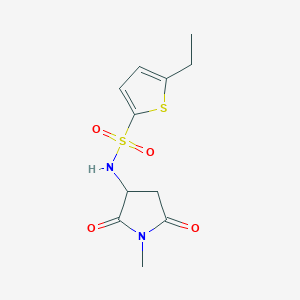![molecular formula C13H15N5O3S B6964806 4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide](/img/structure/B6964806.png)
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzamide core linked to a tetrahydrotriazolopyridine moiety, which is further functionalized with a sulfamoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine compound under acidic or basic conditions.
Introduction of the benzamide moiety: This step involves the coupling of the triazolopyridine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine)benzamide: Similar structure but with a pyrazine ring instead of a pyridine ring.
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]quinoline)benzamide: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of 4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-sulfamoyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c14-22(20,21)10-5-3-9(4-6-10)13(19)17-11-2-1-7-18-12(11)15-8-16-18/h3-6,8,11H,1-2,7H2,(H,17,19)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJXQPZPGVTRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=NN2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine](/img/structure/B6964735.png)
![N-[1-[2-(dimethylamino)-2-phenylacetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6964743.png)
![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6964756.png)

![[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B6964775.png)
![N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6964776.png)

![2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide](/img/structure/B6964793.png)
![N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-ylmethanamine](/img/structure/B6964811.png)
![N-ethyl-4-[3-(sulfamoylmethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B6964816.png)
![N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B6964820.png)
![[1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6964823.png)
